molecular formula C19H19F3N2O2 B2662552 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034412-12-7

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2662552
CAS No.: 2034412-12-7
M. Wt: 364.368
InChI Key: GXUSNWSPTPUPOX-UHFFFAOYSA-N
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Description

1-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a unique bicyclic indene scaffold substituted with a methoxy group and a trifluoromethylphenyl moiety. The urea functional group (-NH-C(=O)-NH-) serves as a critical pharmacophore, enabling hydrogen-bond interactions with biological targets.

Properties

IUPAC Name

1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c1-26-18(10-13-6-2-3-7-14(13)11-18)12-23-17(25)24-16-9-5-4-8-15(16)19(20,21)22/h2-9H,10-12H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUSNWSPTPUPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indene Derivative: Starting from a suitable indene precursor, the methoxy group can be introduced via electrophilic substitution.

    Formation of the Urea Linkage: The indene derivative can then be reacted with an isocyanate or a similar reagent to form the urea linkage.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound.

    Reduction: The urea linkage can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a ketone or aldehyde, while reduction of the urea linkage might yield an amine.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features a urea functional group linked to a methoxy-substituted indene moiety and a trifluoromethyl phenyl group. These structural elements contribute to its biological activity and chemical reactivity. The molecular formula is C18H18F3N1O2C_{18}H_{18}F_3N_1O_2, with a molecular weight of approximately 351.34 g/mol.

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of indene compounds exhibit significant anticancer properties. The indene scaffold is known for its ability to interact with various biological targets, making it a promising candidate for drug development. For instance, compounds similar to 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea have shown efficacy against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

2. Antiviral Properties
Research has demonstrated that certain urea derivatives possess antiviral activities. The unique combination of the indene structure with the urea group may enhance the compound's ability to inhibit viral replication or entry into host cells. This potential was highlighted in studies focusing on the synthesis of similar compounds aimed at combating viral infections, including those affecting respiratory systems .

Materials Science Applications

1. Organic Electronics
The incorporation of trifluoromethyl groups in organic semiconductors has been shown to improve charge transport properties. Compounds like this compound can be explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The structural features may enhance the stability and efficiency of electronic devices .

2. Photopolymerization
The compound's ability to act as a photoinitiator in polymerization processes opens avenues for its use in coatings and adhesives. The presence of functional groups that can absorb UV light makes it suitable for initiating polymerization reactions under light exposure, leading to rapid curing processes in industrial applications .

Agrochemical Applications

1. Pesticidal Activity
Research into similar urea derivatives has shown promise in agricultural applications as pesticides or herbicides. The structural characteristics of this compound may confer specific biological activity against pests or weeds, potentially offering a new avenue for sustainable agricultural practices .

Case Studies

Study Findings Application Area
PMC9501146Demonstrated anticancer activity against specific cell linesMedicinal Chemistry
PMC11262615Showed potential as an antiviral agentVirology
Ambeed ResearchExplored use in organic electronics for improved device performanceMaterials Science

Mechanism of Action

The mechanism of action of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Structural and Physicochemical Comparisons

The compound’s structural uniqueness lies in its methoxy-dihydroindenyl core, differentiating it from other urea derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Compound Name Core Structure Substituents/R-Groups Key Properties (Yield, ESI-MS, etc.) Reference
1-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea 2-Methoxy-dihydroindenylmethyl 2-(Trifluoromethyl)phenyl Not reported in evidence N/A
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) Piperazine-thiazolyl 3-Fluorophenyl Yield: 85.1%; ESI-MS: 484.2 [M+H]+
1-(2-Fluoro-3-(trifluoromethyl)phenyl)-3-heptylurea (27) Heptyl chain 2-Fluoro-3-(trifluoromethyl)phenyl Yield: 83%; m.p.: 77–79°C; ESI-MS: 333.1 [M+H]+
1-(3-Chloro-4-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11o) Piperazine-thiazolyl 3-Chloro-4-(trifluoromethyl)phenyl Yield: 87.34%; ESI-MS: 568.2 [M+H]+
M64HCl (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea) Pyridin-ethyl 2-Morpholino-5-(trifluoromethyl)phenyl High purity; Water-soluble salt form

Key Observations :

  • Electron Effects : The 2-(trifluoromethyl)phenyl group is shared with compounds like 27 and M64HCl , which are associated with improved target engagement due to the electron-withdrawing trifluoromethyl group .
  • Synthetic Feasibility : Yields for urea derivatives in the evidence range from 70–96%, suggesting that the target compound’s synthesis could be optimized using established urea-forming reactions (e.g., carbamoylation with triphosgene) .

Biological Activity

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, including its synthesis, molecular interactions, and therapeutic potential.

  • Molecular Formula : C₁₅H₁₈F₃N₃O₂
  • Molecular Weight : 319.33 g/mol
  • CAS Number : 2034262-32-1

Synthesis

The synthesis of this compound typically involves the reaction of an indene derivative with a trifluoromethyl-substituted phenyl urea. The process includes:

  • Formation of the Indene Moiety : Utilizing methods such as cyclization under acidic or basic conditions.
  • Introduction of the Urea Group : Achieved through nucleophilic substitution reactions.

Anticancer Potential

Recent studies have indicated that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar in structure to this compound have shown promising results in inhibiting cell growth in lung (A549), colorectal (HCT-116), and prostate (PC-3) cancer cell lines.

CompoundCell LineIC₅₀ (μM)
This compoundA549TBD
SorafenibA5492.12 ± 0.18
Target Compound (7u)HCT-1163.90 ± 0.33

The compound's mechanism of action may involve disruption of key signaling pathways like the Raf/MEK/ERK pathway, which is crucial for cancer cell proliferation and survival .

Antioxidant Activity

Research has also suggested that urea derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, potentially offering protective effects against various diseases linked to oxidative damage.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the phenyl ring and the indene moiety significantly affect biological activity. For instance:

  • Trifluoromethyl Substitution : Enhances lipophilicity and may improve cellular uptake.
  • Indene Ring Modifications : Influence binding affinity to target proteins involved in cancer progression.

Case Studies

In a study evaluating a series of urea derivatives, it was found that specific substitutions led to increased potency against cancer cell lines. For example, a derivative with a methoxy group at the para position showed enhanced activity compared to its ortho-substituted counterpart .

Q & A

Q. What statistical frameworks are robust for small-sample pharmacological studies?

  • Methodological Answer :
  • Bayesian Hierarchical Modeling : Incorporate prior data (e.g., historical control responses) to improve power in n=5–10 cohorts.
  • False Discovery Rate (FDR) Control : Use Benjamini-Hochberg correction for multi-endpoint assays (e.g., cytokine panels) .

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